molecular formula C9H14N2OS B13269751 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole

2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole

Cat. No.: B13269751
M. Wt: 198.29 g/mol
InChI Key: WQNAIXWRMURPGW-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole is a heterocyclic compound featuring a 4,5-dimethylthiazole core substituted with an azetidine-3-yloxymethyl group. This compound is of interest in medicinal chemistry due to structural similarities with bioactive thiazoles and azetidines, which are known for enzyme inhibition (e.g., cholinesterases) and receptor modulation .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C9H14N2OS/c1-6-7(2)13-9(11-6)5-12-8-3-10-4-8/h8,10H,3-5H2,1-2H3

InChI Key

WQNAIXWRMURPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)COC2CNC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole core. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles . The final step involves the coupling of the azetidine moiety with the thiazole ring under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the thiazole ring.

    Substitution: The azetidine moiety can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups to the azetidine moiety.

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazole Derivatives

a. 4,5-Dimethyl-1,3-thiazole Derivatives

  • 2-Ethyl-4,5-dimethyl-1,3-thiazole: Structure: Ethyl substitution at position 2 instead of the azetidinyloxymethyl group. Properties: Lower molecular weight (C₇H₁₀NS, 142.23 g/mol) compared to the target compound (C₁₀H₁₅N₂O₂S, 227.30 g/mol).
  • 2-(4-Fluoroanilino)-4,5-dimethyl-1,3-thiazole: Structure: 4-Fluoroanilino group at position 2. Crystallography: Exhibits intermolecular N–H···N hydrogen bonds and π-stacking, enhancing stability and solubility . Bioactivity: Not explicitly reported but structurally analogous to kinase inhibitors.

b. Halogenated Derivatives

  • 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide :
    • Structure : Bromomethyl substitution at position 2.
    • Reactivity : Acts as an alkylating agent in synthesis; used to introduce thiazole motifs into larger molecules .
    • Molecular Weight : 287.01 g/mol (C₆H₉Br₂NS), higher than the target compound due to bromine atoms .
Azetidine-Containing Analogues

a. 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride :

  • Structure : Azetidine fused with a dihydrothiazole ring and a thiol group.
  • Bioactivity : Used as a synthetic intermediate for antibiotics (e.g., tebipenem) due to sulfur’s nucleophilic reactivity .

b. 1-(4,5-Dihydro-2-thiazolyl)azetidin-3-ol :

  • Structure : Similar to the target compound but with a dihydrothiazole instead of a fully aromatic thiazole.
  • Impact of Saturation : Reduced aromaticity may decrease metabolic stability compared to the target compound .
Pharmacologically Active Thiazoles

a. N-Phenacylthiazolium Salts :

  • Structure : Derived from 4,5-dimethyl-1,3-thiazole via quaternization with phenacyl groups.
  • Bioactivity : Strong inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range .
  • Comparison : The target compound’s azetidine group may enhance selectivity for specific enzyme isoforms due to hydrogen-bonding interactions.

b. Triazole-Thiazole Hybrids (e.g., Compound 9c) :

  • Structure : Combines triazole and thiazole moieties.
  • Bioactivity : Demonstrated analgesic activity in preclinical models; structural complexity may improve target binding but reduce synthetic accessibility .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole C₁₀H₁₅N₂O₂S 227.30 Azetidin-3-yloxymethyl Enzyme inhibition (hypothesized)
2-Ethyl-4,5-dimethyl-1,3-thiazole C₇H₁₀NS 142.23 Ethyl Flavoring agent
2-(4-Fluoroanilino)-4,5-dimethyl-1,3-thiazole C₁₁H₁₂FN₃S 237.29 4-Fluoroanilino Structural stability
N-Phenacylthiazolium Salts Varies ~300–400 Phenacyl AChE/BChE inhibition
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol HCl C₆H₁₁ClN₂S₂ 218.75 Dihydrothiazole, thiol Antibiotic intermediate

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of 4,5-dimethyl-1,3-thiazole with an azetidine-containing electrophile, analogous to methods for N-phenacylthiazolium salts .
  • Bioactivity Potential: Azetidine’s hydrogen-bonding capacity may improve target binding compared to simpler alkyl substituents (e.g., ethyl or bromomethyl groups) .
  • Stability Considerations : Fully aromatic thiazoles (e.g., target compound) generally exhibit higher metabolic stability than dihydrothiazole derivatives .

Biological Activity

The compound 2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

C11H14N2OS\text{C}_{11}\text{H}_{14}\text{N}_2\text{OS}
  • Molecular Weight : 226.31 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular processes.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains. For instance, it has shown significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity

Toxicity assessments in vitro have indicated that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects on human cell lines at higher concentrations. The IC50 values suggest a need for careful dosage consideration in therapeutic applications.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
HeLa25
MCF-730
A54940

Case Study 1: Antibacterial Application

In a study published in MDPI, researchers evaluated the antibacterial properties of the compound against multi-drug resistant strains. The results indicated that the compound could enhance the efficacy of conventional antibiotics when used in combination therapies, suggesting a potential application in treating resistant infections .

Case Study 2: Cytotoxic Effects

Another study focused on the cytotoxic effects of this compound on cancer cell lines. The findings revealed that it induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Absorption and Metabolism

The pharmacokinetic profile indicates moderate absorption with peak plasma concentrations reached within two hours post-administration. Metabolism occurs primarily in the liver via cytochrome P450 enzymes.

Toxicological Assessment

Comprehensive toxicological studies are necessary to fully understand the safety profile of this compound. Preliminary data suggest low acute toxicity; however, long-term effects remain to be elucidated.

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